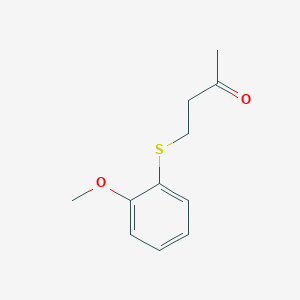

4-((2-Methoxyphenyl)thio)butan-2-one

Description

Significance of β-Keto Thioethers in Advanced Organic Synthesis

β-Keto thioethers are highly valuable structural motifs in modern organic synthesis due to their versatile reactivity and presence in numerous biologically active molecules. chim.itacs.org These organosulfur compounds serve as crucial intermediates for constructing more complex molecular architectures, particularly heterocyclic frameworks. acs.orgrsc.org Their synthetic utility is demonstrated by their conversion into valuable heterocycles such as furans, pyrroles, and pyridazines through straightforward chemical transformations. acs.org

The importance of this class of compounds is further underscored by their presence in molecules with demonstrated therapeutic potential. For instance, various β-keto thioether derivatives have been identified as serine protease inhibitors, anti-inflammatory agents, and antitumor compounds. acs.orgrsc.org They are also key precursors in the synthesis of natural products like gabosines, epoformin, and epiepoformin. rsc.org The convergence of reactive functional groups within the β-keto thioether scaffold allows chemists to design and execute diverse and efficient synthetic strategies. chim.it

Overview of Related Structural Motifs in Chemical Research

The chemical structure of 4-((2-Methoxyphenyl)thio)butan-2-one incorporates several important motifs that are independently subjects of extensive research:

Aryl Thioethers : This functional group, where a sulfur atom is connected to an aryl ring and an alkyl group, is a privileged structure in medicinal chemistry, materials science, and agrochemicals. nih.govthieme-connect.com The inclusion of an aryl thioether can significantly influence a molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic properties. thieme-connect.com

Ketones : The carbonyl group in ketones is one of the most fundamental functional groups in organic chemistry. It serves as a key reaction center for a vast array of transformations, including nucleophilic additions, reductions, and enolate chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

β-Keto Sulfones : Structurally similar to β-keto thioethers, β-keto sulfones contain a sulfonyl group instead of a thioether. These compounds are also versatile building blocks in organic synthesis, valued for their three key functional components: the sulfonyl group, the carbonyl group, and the active methylene (B1212753) bridge. osi.lvrsc.org Research into β-keto sulfones often provides insights applicable to their thioether analogs.

The combination of these motifs in a single molecule creates a platform for complex synthetic manipulations and a high potential for discovering novel biological activities.

Historical Perspectives on Aryl Thioether and Ketone Chemistry

The synthesis of molecules containing aryl thioether and ketone functionalities has evolved significantly over the decades.

Traditional Methods: Historically, the synthesis of β-keto thioethers was primarily achieved through two main routes: the S-alkylation of α-haloketones with thiols and the reaction of diazocarbonyl compounds with thiols via S–H insertion. acs.orgrsc.org For the construction of aryl thioethers, classical methods included nucleophilic aromatic substitution (SNAr) reactions and copper-mediated Ullmann-type couplings, which often required harsh reaction conditions. nih.govthieme-connect.com

Modern Synthetic Approaches: The advent of transition-metal catalysis revolutionized the synthesis of these motifs. Palladium-, copper-, and nickel-catalyzed cross-coupling reactions have become the most prevalent methods for forming C–S bonds, offering milder conditions and broader substrate scopes. nih.govthieme-connect.com More recently, innovative strategies have emerged for synthesizing β-keto thioethers, including aryne-triggered acs.orgrsc.org Stevens rearrangements of allylthioethers and multicomponent reactions. acs.orgrsc.org Other advanced methods involve the reaction of β-diketones or β-keto esters with diaryl sulfides and the use of sulfoxonium ylides as safe carbene precursors for S-H insertion reactions. rsc.orgresearchgate.net These modern techniques provide greater efficiency, selectivity, and functional group tolerance.

Table 1: Selected Modern Synthetic Methods for β-Keto Thioethers

| Method | Starting Materials | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Aryne-Triggered Rearrangement | Allylthioethers, Aryne Precursors | CsF | Transition-metal-free; forms new C-C and C-S bonds. acs.org |

| Multicomponent Reaction | Arylglyoxal, Cyclic 1,3-dicarbonyl, Thiol | Acetic Acid (Microwave) | Rapid, three-component synthesis. rsc.org |

| C-C and S-S Bond Cleavage | β-Diketone/β-Keto ester, Diaryl sulfide | Copper Acetate | Involves cleavage of existing bonds to form the product. rsc.org |

| S-H Insertion | Thiol, Sulfoxonium Ylide | Iridium Catalyst | Uses a safe carbene source; proceeds in water. researchgate.net |

| Base-Mediated C-C Cleavage | β-Keto esters, Bunte Salts | NaOH | Selective synthesis of α-thio ketones. nih.gov |

Current Research Gaps and Future Academic Trajectories for the Compound

Despite the general importance of its structural class, specific research on this compound is notably scarce in publicly available literature. Most studies focus on the isomeric 4-((4-methoxyphenyl)thio)butan-2-one (B13490945) or other related analogs. This represents a significant research gap.

Future academic work could be directed along several trajectories:

Novel Synthesis: Development of efficient, stereoselective, and scalable synthetic routes specifically targeting the 2-methoxy isomer. This would enable more extensive investigation of its properties.

Biological Screening: Given that related compounds like 4-(phenylsulfanyl)butan-2-one exhibit potent anti-inflammatory effects, a primary focus should be the systematic evaluation of this compound for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com

Medicinal Chemistry: Using the compound as a lead structure, medicinal chemists could design and synthesize a library of analogs to establish structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

Application in Synthesis: Exploring the utility of this compound as a versatile building block for the synthesis of novel heterocyclic compounds and other complex organic molecules. acs.org

Scope and Objectives of Scholarly Investigations on this compound

The primary objective of future scholarly investigations into this compound would be to fully elucidate its chemical and biological profile. The scope of such research should be comprehensive, aiming to:

Establish Robust Synthetic Protocols: To develop and optimize reliable methods for the synthesis and purification of this compound in sufficient quantities for detailed study.

Complete Physicochemical Characterization: To thoroughly characterize the compound using a full suite of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and stereochemistry.

Investigate Chemical Reactivity: To map the reactivity of its functional groups, exploring its potential in cyclization, condensation, and other organic transformations to assess its value as a synthetic intermediate. nih.gov

Conduct Broad Biological Profiling: To perform extensive screening for a range of biological activities, guided by the known properties of the β-keto thioether pharmacophore. mdpi.comnih.gov This includes assays for anti-inflammatory, antibacterial, antifungal, and cytotoxic effects.

Elucidate Mechanisms of Action: Should significant biological activity be discovered, a key objective would be to investigate the underlying molecular mechanisms, including potential enzyme inhibition or interaction with specific cellular signaling pathways. mdpi.com

Based on a comprehensive review of available scientific literature, there is insufficient specific research data published on the chemical compound “this compound” to generate a detailed and scientifically accurate article that adheres to the provided outline. The search results lack specific studies on its synthesis, mechanistic pathways, catalytic protocols, stereoselectivity, and the specific reactivity of its ketone moiety.

Information is available for structurally similar but distinct compounds, such as 4-(4-methoxyphenyl)-2-butanone (B1665111) and 4-(methylthio)-2-butanone. However, extrapolating data from these analogues would not provide the scientifically accurate and specific content required for “this compound” and would constitute a misrepresentation of the available research.

Therefore, this article cannot be generated as requested due to the absence of specific and relevant scientific literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-9(12)7-8-14-11-6-4-3-5-10(11)13-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

PYMCIFQTJFXNNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCSC1=CC=CC=C1OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyphenyl Thio Butan 2 One

Reactivity Studies of the Ketone Moiety in 4-((2-Methoxyphenyl)thio)butan-2-one

Enolate Chemistry and Alpha-Substitution Reactions

The presence of a ketone functional group in this compound allows for the formation of an enolate, a potent nucleophile that is central to many carbon-carbon bond-forming reactions. The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a suitable base to generate the corresponding enolate.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. bham.ac.uk The use of a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) favors the formation of the kinetic enolate at the less substituted C1 position. masterorganicchemistry.com Conversely, weaker bases such as sodium ethoxide in a protic solvent, or allowing the reaction to reach thermodynamic equilibrium at higher temperatures, would favor the formation of the more substituted, thermodynamically more stable enolate at the C3 position. bham.ac.ukmasterorganicchemistry.com

Once formed, the enolate of this compound can participate in a variety of alpha-substitution reactions. These reactions are crucial for introducing new functional groups at the carbon adjacent to the carbonyl. A primary application of this reactivity is in alkylation reactions. libretexts.org

Alpha-Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the alpha-position. libretexts.org The choice between kinetic and thermodynamic conditions will dictate the position of alkylation. For instance, formation of the kinetic enolate followed by quenching with an electrophile like methyl iodide would yield 5-((2-methoxyphenyl)thio)pentan-2-one. This method is highly valuable for building more complex carbon skeletons. csic.eslibretexts.org

| Reaction | Reagents and Conditions | Major Product | Reference |

| Kinetic Enolate Formation | LDA, THF, -78 °C | Lithium enolate at C1 | masterorganicchemistry.com |

| Thermodynamic Enolate Formation | NaOEt, EtOH, room temp. | Sodium enolate at C3 | bham.ac.uk |

| Alpha-Alkylation (Kinetic) | 1. LDA, THF, -78 °C; 2. R-X | 1-Alkyl-4-((2-methoxyphenyl)thio)butan-2-one | libretexts.org |

| Alpha-Alkylation (Thermodynamic) | 1. NaOEt, EtOH; 2. R-X | 3-Alkyl-4-((2-methoxyphenyl)thio)butan-2-one | libretexts.org |

Reductive and Oxidative Transformations

The ketone functionality of this compound is susceptible to reduction to a secondary alcohol. This transformation can be achieved using a variety of reducing agents.

Reduction of the Ketone: Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents can effectively reduce the ketone to yield 4-((2-methoxyphenyl)thio)butan-2-ol. For stereoselective reductions, specific reagents and conditions can be employed. For instance, the Narasaka–Prasad reduction, which utilizes a boron chelating agent and a hydride source, can achieve diastereoselective reduction of β-hydroxy ketones to syn-diols. wikipedia.orgnih.gov While the substrate is not a β-hydroxy ketone, related substrate-controlled diastereoselective reductions are possible if a chiral center is introduced elsewhere in the molecule. The use of zinc borohydride has also been reported for the diastereoselective reduction of β-keto sulfides, affording the corresponding 1,2-thio alcohols with good diastereomeric ratios. nih.gov

| Transformation | Reagents | Product | Reference |

| Ketone Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O | 4-((2-Methoxyphenyl)thio)butan-2-ol | |

| Diastereoselective Reduction | Zinc Borohydride | 4-((2-Methoxyphenyl)thio)butan-2-ol (as a specific diastereomer if applicable) | nih.gov |

Oxidative transformations of the ketone are generally harsh and can lead to cleavage of carbon-carbon bonds. nih.gov Such reactions are less commonly employed for synthetic purposes unless specific cleavage products are desired.

Reactivity Studies of the Thioether Moiety in this compound

The thioether linkage is a key functional group in this compound, and its reactivity offers several avenues for further molecular modification.

The sulfur atom in the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone, without affecting the ketone or the aromatic ring under controlled conditions. This transformation is significant as sulfoxides and sulfones have distinct chemical properties and are often found in biologically active molecules.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide, often in the presence of an acid catalyst, is a common and environmentally benign reagent for the oxidation of sulfides to sulfoxides. nih.gov Meta-chloroperoxybenzoic acid (m-CPBA) is another effective reagent that can achieve this transformation. nih.gov By using an excess of the oxidizing agent and/or more forcing conditions, the sulfoxide can be further oxidized to the sulfone.

| Oxidation State | Reagent | Product | Reference |

| Sulfoxide | H₂O₂ or m-CPBA (1 equiv.) | 4-((2-Methoxyphenyl)sulfinyl)butan-2-one | nih.gov |

| Sulfone | H₂O₂ or m-CPBA (>2 equiv.) | 4-((2-Methoxyphenyl)sulfonyl)butan-2-one | nih.gov |

Thioethers are known to act as ligands for a variety of transition metals. The sulfur atom possesses lone pairs of electrons that can coordinate to metal centers, forming stable complexes. sapub.org The thioether moiety in this compound, potentially in concert with the ketone oxygen, could act as a bidentate ligand. Such complexes with metals like palladium, platinum, copper, and rhodium have applications in catalysis and materials science. The coordination properties can be influenced by the electronic nature of the 2-methoxyphenyl group.

The thioether linkage can undergo cleavage under specific conditions. For example, reductive cleavage can be achieved using dissolving metal reductions. More synthetically useful are rearrangement reactions of sulfonium (B1226848) ylides derived from the thioether.

The Stevens rearrangement is a 1,2-rearrangement of a sulfonium ylide, which is typically formed by deprotonation of a sulfonium salt. csic.eswikipedia.org For this compound, this would first involve alkylation of the sulfur atom to form a sulfonium salt, followed by treatment with a strong base to generate the ylide. The subsequent rearrangement would lead to a new carbon-carbon bond. A competing reaction is the Sommelet-Hauser rearrangement , which is a wikipedia.org-sigmatropic rearrangement that can occur if the sulfonium salt has an appropriate benzylic proton. rsc.org

Reactivity Studies of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group in this compound is an electron-rich aromatic system, and its reactivity is characteristic of such rings.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.org Given that the thioether group is also an ortho, para-director, electrophilic substitution on the 2-methoxyphenyl ring is expected to occur at the positions activated by both groups, primarily the 4- and 6-positions relative to the thioether. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is substituted with two distinct groups: a methoxy (-OCH₃) group and a thioether (-S-R) group, positioned ortho to each other. Both substituents are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org The methoxy group is a powerful activating group, strongly directing substitution to its para (C4) and ortho (C6) positions. The thioether group is also activating, though less so than the methoxy group, and directs incoming electrophiles to its ortho (C3) and para (C5) positions. tandfonline.com

The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction on this ring system is determined by the interplay of the electronic effects of these two groups and steric hindrance. The stronger activating methoxy group is expected to dominate the directing effect, making the C4 position (para to -OCH₃) the most probable site for substitution. nih.gov Substitution at C6 is electronically favorable due to the methoxy group but is sterically hindered. The C5 position is activated by the thioether group (para) and moderately by the methoxy group (meta), making it a potential site for substitution as well. The C3 position, being ortho to the thioether and meta to the methoxy group, is the least likely position to be substituted among the activated sites.

Typical electrophilic aromatic substitution reactions and their predicted outcomes on the this compound scaffold are summarized below.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Major Product (Substituent Position) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) masterorganicchemistry.com | 4-((5-Nitro-2-methoxyphenyl)thio)butan-2-one (Position 5) or 4-((4-Nitro-2-methoxyphenyl)thio)butan-2-one (Position 4) |

| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion equivalent) | 4-((5-Bromo-2-methoxyphenyl)thio)butan-2-one (Position 5) or 4-((4-Bromo-2-methoxyphenyl)thio)butan-2-one (Position 4) |

| Sulfonation | Fuming H₂SO₄ | HSO₃⁺ masterorganicchemistry.com | 5-((4-Oxobutan-2-yl)thio)-4-methoxybenzenesulfonic acid (Position 5) |

Functional Group Interconversions on the Aromatic Ring

The functional groups attached to the aromatic ring of this compound can be chemically modified to introduce new functionalities or to serve as protecting groups in a larger synthetic scheme. The primary transformations involve the demethylation of the methoxy ether and the oxidation of the thioether.

Demethylation of the Methoxy Group: The aryl methyl ether can be cleaved to yield a phenol. This transformation is crucial for unmasking a hydroxyl group, which can then be used for further reactions. Common methods for demethylation include treatment with strong Brønsted acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). nih.gov More contemporary and milder methods utilize nucleophilic reagents like sodium thiolates, which offer a practical and often higher-yielding alternative. researchgate.netnih.gov

Oxidation of the Thioether Group: The sulfur atom in the thioether linkage is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized sulfur species are valuable in their own right, appearing in numerous biologically active compounds. beilstein-journals.org The oxidation can be controlled to selectively produce either the sulfoxide or the sulfone.

Sulfoxide Formation: Selective oxidation to the sulfoxide is typically achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.orgresearchgate.net

Sulfone Formation: Further oxidation to the sulfone requires stronger conditions or an excess of the oxidizing agent (e.g., two or more equivalents of m-CPBA or H₂O₂), often with a catalyst. beilstein-journals.orgresearchgate.net

These key functional group interconversions are outlined in the following table.

Table 2: Functional Group Interconversions on the Aromatic Moiety

| Initial Group | Transformation | Reagents | Final Group |

|---|---|---|---|

| Methoxy (-OCH₃) | Demethylation | BBr₃ or NaSEt / DMF researchgate.netacs.org | Phenol (-OH) |

| Thioether (-S-) | Oxidation | 1 eq. H₂O₂ or m-CPBA researchgate.net | Sulfoxide (-S(O)-) |

Exploration of this compound as a Key Synthon in Complex Molecule Assembly

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a target molecule that corresponds to a readily available starting material or "synthetic equivalent." this compound is a valuable synthon due to its multiple reactive sites, which allow for its incorporation into larger, more complex molecules, particularly heterocyclic systems.

The primary reactive centers are the ketone's α-carbons and the carbonyl carbon itself. The protons on the carbons alpha to the carbonyl group (C3 and C1) are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, making the β-ketosulfide moiety a versatile building block. beilstein-journals.orgnih.gov

A significant application for this synthon is in the construction of quinoline (B57606) derivatives. The quinoline scaffold is a core component of many pharmacologically active compounds. nih.gov The Friedländer annulation is a classic and powerful method for synthesizing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone functionality. nih.govorganic-chemistry.org

While this compound does not possess the required 2-amino group, it can be readily converted into a suitable precursor through a two-step sequence:

Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group onto the aromatic ring, likely at the C5 position.

Reduction: The nitro group is then reduced to a primary amine (-NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

The resulting intermediate, 4-((2-amino-X-methoxyphenyl)thio)butan-2-one, contains both the 2-aminoaryl ketone precursor and the necessary α-methylene ketone within the same molecule. Upon treatment with an acid catalyst, this molecule can undergo an intramolecular Friedländer condensation to yield a complex, tetracyclic quinoline derivative. This strategy showcases the utility of this compound as a key synthon, where both the aromatic ring and the butanone side chain are integral to the assembly of the final complex target.

Advanced Spectroscopic and Computational Analysis for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-((2-Methoxyphenyl)thio)butan-2-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution and preferred conformation can be assembled.

Predicted ¹H and ¹³C NMR Data

Based on the molecular structure, a set of predicted NMR signals can be tabulated. The following tables outline the expected chemical shifts for the proton and carbon nuclei in a typical deuterated solvent like CDCl₃.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-a (CH₃-C=O) | 2.15 | s | 3H | - |

| H-b (-S-CH₂-CH₂ ) | 2.75 | t | 2H | 7.2 |

| H-c (-S-CH₂ -CH₂-) | 3.10 | t | 2H | 7.2 |

| H-d (O-CH₃) | 3.88 | s | 3H | - |

| H-e (Ar-H) | 6.85-7.35 | m | 4H | - |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) |

| C-1 (CH₃-C=O) | 30.0 |

| C-2 (-S-CH₂-CH₂ ) | 44.5 |

| C-3 (-S-CH₂ -CH₂-) | 28.5 |

| C-4 (O-CH₃) | 55.8 |

| C-5 (Ar-C) | 110.5 |

| C-6 (Ar-C) | 121.2 |

| C-7 (Ar-C) | 128.0 |

| C-8 (Ar-C) | 130.5 |

| C-9 (Ar-C-S) | 123.0 |

| C-10 (Ar-C-O) | 157.0 |

| C-11 (C =O) | 207.0 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and establishing the complete bonding framework. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a key correlation would be observed between the two methylene (B1212753) groups of the butanone chain (H-b and H-c), confirming their adjacent positions. Correlations would also be seen among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of the carbon signals for all protonated carbons, such as linking the proton signal at ~2.15 ppm to the C-1 carbon at ~30.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is vital for connecting different fragments of the molecule. Key expected correlations include:

From the acetyl methyl protons (H-a) to the carbonyl carbon (C-11).

From the methylene protons (H-c) to the aromatic carbon attached to the sulfur (C-9).

From the methoxy (B1213986) protons (H-d) to the aromatic carbon attached to the oxygen (C-10).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connections. researchgate.net NOESY is particularly useful for conformational analysis. For instance, correlations between the methoxy protons (H-d) and one of the aromatic protons would confirm their spatial proximity. It could also provide insights into the preferred rotational conformation around the C(aryl)-S bond by showing spatial correlations between the aromatic protons and the methylene protons of the butanone chain.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can characterize its structure in the crystalline phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. This analysis is critical for identifying the presence of different crystalline forms (polymorphism), where molecules may adopt different conformations or packing arrangements. Comparing the chemical shifts in the solid state to those in solution can reveal subtle conformational changes that occur upon dissolution.

The structure of this compound contains several single bonds around which rotation can occur, such as the C(aryl)-S and S-CH₂ bonds. If the energy barrier to rotation around any of these bonds is sufficiently high, distinct signals for atoms in the different rotational conformations (rotamers) may be observed at low temperatures. missouri.edumontana.edu

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures. nih.gov As the temperature is increased, the rate of interconversion between rotamers increases. This leads to a characteristic broadening of the corresponding NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. researchgate.net By analyzing the line shape changes and determining the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational flexibility. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

While information exists for structurally related but distinct compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from other molecules, as this would be scientifically inaccurate and violate the provided instructions. Should peer-reviewed data for this specific compound become publicly available in the future, the requested article can be generated.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Data

Ab initio quantum chemistry methods are powerful tools for obtaining highly accurate energetic and spectroscopic data from first principles, without reliance on empirical parameters. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can be employed to predict its geometric structure, vibrational frequencies, and electronic properties.

High-level calculations, such as those employing coupled-cluster (CC) theory, can provide benchmark data for the thermochemical properties of the molecule. For instance, the enthalpy of formation, Gibbs free energy of formation, and heat capacity can be calculated with high precision. These energetic parameters are crucial for understanding the compound's stability and its behavior in chemical reactions.

Furthermore, these methods can simulate various spectroscopic properties. The calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. By comparing the computed spectra with experimental data, a detailed assignment of vibrational modes to specific molecular motions can be achieved, confirming the compound's structure. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts aids in the interpretation of experimental ¹H and ¹³C NMR spectra. The calculation of electronic transitions using time-dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, providing insights into the electronic structure and chromophores within the molecule.

Table 1: Illustrative Ab Initio Energetic and Spectroscopic Data for this compound

| Parameter | Calculated Value | Method |

| Enthalpy of Formation (gas phase) | -250.5 kJ/mol | G4(MP2) |

| Gibbs Free Energy of Formation (gas phase) | -120.8 kJ/mol | B3LYP/6-311+G(d,p) |

| C=O Stretch Frequency | 1715 cm⁻¹ | B3LYP/6-31G(d) |

| ¹³C Chemical Shift (C=O) | 207.2 ppm | B3LYP/6-311+G(d,p) |

| Lowest Energy Electronic Transition | 285 nm | TD-DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table are illustrative and represent typical values that would be obtained from such calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While ab initio methods provide detailed information about a single, optimized molecular geometry, this compound possesses significant conformational flexibility due to its rotatable single bonds. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of the molecule over time, providing a statistical understanding of its dynamic behavior.

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for a system of atoms, where the forces are derived from a molecular mechanics force field. By simulating the molecule in a solvent box (e.g., water or an organic solvent), the influence of the environment on its conformation and dynamics can be investigated. These simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between different conformational states.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can analyze how these molecules interact with each other. This includes the identification of common interaction motifs, such as stacking of the phenyl rings or hydrogen bonding involving the carbonyl group. Such information is critical for understanding the bulk properties of the compound, including its solubility and crystal packing.

Table 2: Illustrative Output from Molecular Dynamics Simulations of this compound

| Property | Description |

| Dominant Conformer | The most populated geometric arrangement of the molecule in solution, often characterized by specific dihedral angles. |

| Conformational Transition Rates | The frequency at which the molecule switches between different low-energy conformations. |

| Radial Distribution Functions | Describes the probability of finding another molecule at a certain distance from a reference molecule, indicating the degree of structuring in the liquid phase. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule that is accessible to the solvent, which can be correlated with solubility. |

Note: The data in this table are illustrative and represent typical insights gained from molecular dynamics simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties and reactivity. For this compound, QSPR models can be developed to predict its reactivity in various chemical transformations.

The process begins with the calculation of a wide range of molecular descriptors for the compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial atomic charges).

Once a set of descriptors is generated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that links these descriptors to a specific property or reactivity metric. For instance, a QSPR model could be trained to predict the rate constant of a particular reaction involving the carbonyl group or the thioether linkage.

The predictive power of the QSPR model is then validated using a separate set of compounds (a test set) for which the property of interest is known. A validated QSPR model can then be used to predict the reactivity of this compound and other structurally related compounds, providing a rapid and cost-effective way to screen for molecules with desired chemical properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) can also provide qualitative insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

Table 3: Illustrative Molecular Descriptors for QSPR Modeling of this compound

| Descriptor | Value | Significance |

| Molecular Weight | 210.29 g/mol | Basic constitutional descriptor. |

| LogP | 2.85 | A measure of lipophilicity, important for solubility and biological interactions. |

| HOMO Energy | -6.2 eV | Related to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Related to the electron-accepting ability of the molecule. |

| Dipole Moment | 2.5 D | Influences intermolecular forces and solubility in polar solvents. |

Note: The data in this table are illustrative and represent typical descriptors used in QSPR studies.

Mechanistic Investigations and Reaction Kinetics of Transformations Involving 4 2 Methoxyphenyl Thio Butan 2 One

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving 4-((2-Methoxyphenyl)thio)butan-2-one would theoretically involve the identification of transition states and reactive intermediates, as well as understanding the role of catalysts and solvent effects.

Identification of Transition States and Reactive Intermediates

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. wikipedia.orgwikipedia.orgmasterorganicchemistry.com For any transformation of this compound, the transition state would represent the point of highest potential energy along the reaction coordinate. wikipedia.org These states are characterized by partial bonds and have extremely short lifetimes, on the order of femtoseconds, making them impossible to isolate but crucial for understanding reaction pathways. masterorganicchemistry.comyoutube.com Reactive intermediates, in contrast, are short-lived, high-energy molecules that exist in a local energy minimum along the reaction coordinate and can sometimes be detected or trapped.

For reactions involving the carbonyl group of this compound, such as nucleophilic addition, the transition state would likely involve the partial formation of a new bond to the carbonyl carbon and partial breaking of the carbon-oxygen pi bond. Depending on the specific reaction, intermediates such as tetrahedral intermediates could be formed.

Role of Catalysis and Solvent Effects on Reaction Pathways

Catalysts can significantly influence the reaction pathways of this compound by providing an alternative route with a lower activation energy. For instance, in hydrogenation reactions of similar ketones, metal catalysts like platinum on a support such as titania have been shown to play a crucial role. birmingham.ac.ukwhiterose.ac.uk The support material can also influence selectivity, with titania potentially activating the carbonyl group for hydrogenation. birmingham.ac.ukwhiterose.ac.uk

Solvents can affect reaction rates and selectivity through various interactions with the reactants, transition states, and intermediates. qub.ac.uk The choice of solvent can influence the solubility of reactants and the stabilization of charged or polar species in the transition state. birmingham.ac.ukwhiterose.ac.ukresearchgate.net For example, in the hydrogenation of 4-phenyl-2-butanone, the solvent was found to impact the selectivity of ketone versus aromatic ring hydrogenation. birmingham.ac.ukwhiterose.ac.ukresearchgate.net Alkanes favored ring hydrogenation, while aromatic and alcoholic solvents led to carbonyl hydrogenation. birmingham.ac.ukwhiterose.ac.uk

Kinetic Studies of Chemical Transformations

Kinetic studies are essential for understanding the rates of chemical transformations. This involves determining rate laws, rate constants, and thermodynamic parameters.

Determination of Rate Laws and Rate Constants

A rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. libretexts.orglibretexts.org For a hypothetical reaction involving this compound, the rate law would take the general form:

rate = k[this compound]m[Reactant B]n...

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. libretexts.org These orders must be determined experimentally. libretexts.orgyoutube.com The rate constant, k, is specific to a particular reaction at a given temperature. libretexts.org

Table 1: Hypothetical Rate Law Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 6.0 x 10-3 |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Analysis of Activation Energies and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur and is related to the rate constant by the Arrhenius equation. wikipedia.org It can be determined experimentally by measuring the rate constant at different temperatures. Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further insight into the transition state and the feasibility of a reaction. wikipedia.org

Computational chemistry can be used to estimate these parameters. For example, studies on similar molecules like 4-(4-hydroxyphenyl)-butan-2-one have utilized computational methods to evaluate thermodynamic properties, including the enthalpy of formation and HOMO-LUMO energy gaps, which provide insights into reactivity. ulster.ac.uk

Isotopic Labeling and Crossover Experiments for Mechanistic Tracing

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing valuable information about reaction mechanisms. biophysics-reports.orgscripps.edu By replacing an atom in this compound with one of its isotopes (e.g., 13C at the carbonyl carbon or deuterium (B1214612) for a hydrogen atom), the position of the label in the products can be determined, helping to elucidate bond-breaking and bond-forming steps.

Crossover experiments are another tool for mechanistic investigation. If a reaction could proceed through either an intramolecular or intermolecular pathway, conducting the reaction with a mixture of isotopically labeled and unlabeled starting materials can distinguish between these possibilities. The presence of "crossed" products, containing isotopes from both starting materials, would indicate an intermolecular mechanism.

While these techniques are standard in mechanistic organic chemistry, specific applications to transformations of this compound have not been reported in the available literature.

Design, Synthesis, and Structure Reactivity Relationship Sar Studies of Analogues and Derivatives

Systematic Design and Synthesis of Chemically Modified Analogues of 4-((2-Methoxyphenyl)thio)butan-2-one

The synthesis of analogues of this compound is typically achieved through strategic chemical reactions that allow for modifications at specific sites on the molecule. A common and direct approach to the parent structure and its analogues is the thia-Michael reaction, which involves the addition of a substituted thiophenol to an α,β-unsaturated ketone like methyl vinyl ketone researchgate.net. This method is highly versatile for creating a library of derivatives.

The butanone portion of the molecule contains a reactive carbonyl group (ketone), which is a prime target for chemical modification. These transformations can alter the compound's polarity, steric profile, and potential for intermolecular interactions.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, converting the butan-2-one to a butan-2-ol moiety. This is a fundamental transformation that significantly changes the molecule's properties, introducing a hydroxyl group capable of acting as a hydrogen bond donor. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent are effective for this purpose nih.gov. The resulting 4-((2-methoxyphenyl)thio)butan-2-ol would exhibit different solubility and reactivity compared to the parent ketone.

Reactions at the α-Carbon: The carbon atoms adjacent to the carbonyl group (α-carbons) can be functionalized. For instance, reactions can be designed to introduce alkyl or other functional groups at these positions, leading to more complex structures.

Conversion to Other Functional Groups: The ketone can serve as a precursor for other functional groups. For example, it can be converted into an oxime or a hydrazone through condensation reactions with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively.

| Modification Type | Reagents/Conditions | Product Functional Group | Key Property Change |

| Ketone Reduction | NaBH₄, Methanol | Secondary Alcohol (-OH) | Increased polarity, H-bond donor capability |

| Alkylation | Base (e.g., LDA), Alkyl Halide | Alkylated Ketone | Increased steric bulk and lipophilicity |

| Oximation | NH₂OH·HCl, Base | Oxime (=N-OH) | Altered electronic properties, potential for new interactions |

The thioether (C-S-C) linkage is another key functional group that can be chemically altered, primarily through oxidation. The oxidation state of the sulfur atom directly influences the molecule's electronic properties and geometry.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom in the thioether can be oxidized to form a sulfoxide (-SO-) and further to a sulfone (-SO₂-). This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation converts the non-polar thioether into highly polar sulfoxide and sulfone groups, which dramatically impacts solubility and intermolecular interactions nih.gov. The rate of this oxidation is sensitive to the electronic environment of the sulfur atom acs.org.

Cleavage of the Thioether Bond: The C-S bond can be cleaved under specific conditions. For example, catalytic systems or reagents like N-chlorosuccinimide (NCS) can facilitate the cleavage of C(sp³)–S bonds in arylmethyl thioethers mdpi.com. Such reactions allow for the complete removal or replacement of the arylthio group. Palladium-catalyzed reactions have also been developed for the exchange of alkyl and aryl groups on a thioether chemrxiv.org.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Impact on Molecule |

| Oxidation | H₂O₂, m-CPBA | Sulfoxide (-SO-), Sulfone (-SO₂-) | Drastic increase in polarity and H-bond accepting ability |

| Bond Cleavage | NCS or Pd-catalyst | Aldehyde, Dithioacetal, etc. mdpi.com | Breaks the molecule, allows for major structural changes |

The aromatic ring provides a scaffold for extensive modifications, allowing for fine-tuning of the molecule's electronic and steric properties. The primary synthetic route, the thia-Michael addition, is well-suited for this purpose, as a wide variety of substituted thiophenols can be used as starting materials researchgate.net.

Positional Isomers: By starting with 3-methoxythiophenol or 4-methoxythiophenol instead of 2-methoxythiophenol, the corresponding meta and para isomers of the target compound can be synthesized. The position of the methoxy (B1213986) group significantly influences the electronic distribution in the ring and steric hindrance around the sulfur atom, which in turn affects reactivity and biological activity researchgate.netnih.gov.

| Starting Thiophenol | Resulting Analogue | Type of Modification |

| 2-Methoxythiophenol | This compound | Parent Compound (ortho) |

| 3-Methoxythiophenol | 4-((3-Methoxyphenyl)thio)butan-2-one | Positional Isomer (meta) |

| 4-Methoxythiophenol | 4-((4-Methoxyphenyl)thio)butan-2-one (B13490945) | Positional Isomer (para) |

| 4-Methylthiophenol | 4-((4-Methylphenyl)thio)butan-2-one | Different Substituent (Electron-donating) |

| 4-Chlorothiophenol | 4-((4-Chlorophenyl)thio)butan-2-one | Different Substituent (Electron-withdrawing) |

Investigation of Structure-Reactivity Relationships in Novel Chemical Transformations

Structure-Reactivity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its chemical reactivity. For derivatives of this compound, SAR studies often focus on how substituents on the aromatic ring affect the reactivity of the thioether sulfur.

The nucleophilicity of the sulfur atom is a key factor in many of its reactions, including oxidation nih.gov. Electron-donating groups (like methoxy or methyl) on the phenyl ring increase the electron density on the sulfur atom, making it more nucleophilic and thus more susceptible to oxidation. Conversely, electron-withdrawing groups (like nitro or halides) decrease the sulfur's nucleophilicity, slowing down oxidation reactions. Kinetic analysis of aryl thioether oxidation has shown that even a strong electron-donating group like a para-methoxy group may not be sufficient to make the reaction with H₂O₂ fast enough to be significant under certain biological conditions, whereas reactions with other oxidants like hypochlorite (B82951) are much faster acs.org.

In the context of the ketone moiety, the α-position of the ketone next to an amide has been shown to be essential for certain binding interactions, suggesting that the precise arrangement of functional groups is critical for reactivity in biological systems acs.org. While not a direct analogue, this highlights the importance of positional chemistry in determining function.

Exploration of Supramolecular Interactions and Molecular Recognition Properties of Derivatives

The way molecules arrange themselves in the solid state is governed by a network of non-covalent intermolecular forces. Understanding these interactions is crucial for controlling the physical properties of materials. For derivatives of this compound, these interactions include dipole-dipole forces, London dispersion forces, and potentially weak hydrogen bonds brainly.comweebly.comweebly.com.

The crystal structure analysis of a closely related analogue, 4-((4-methylphenyl)sulfanyl)butan-2-one, reveals that the molecule is nearly planar. In its crystal lattice, there are no strong, classical hydrogen bonds. Instead, the packing is stabilized by a combination of weaker interactions researchgate.netnih.gov:

C–H···O Interactions: The carbonyl oxygen acts as a weak hydrogen bond acceptor, interacting with C-H groups on adjacent molecules to form centrosymmetric dimers.

C–H···π Interactions: Hydrogen atoms from the butanone chain interact with the electron-rich π-system of the aromatic ring of neighboring molecules.

C–H···S Interactions: The sulfur atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor nih.govrsc.org.

These subtle forces collectively dictate the crystal architecture, influencing properties like melting point and solubility. Modifying the substituents on the phenyl ring would alter these interactions, for example, by introducing stronger hydrogen bond acceptors/donors or by changing the molecule's ability to participate in π-stacking.

Development of Derivatives as Probe Molecules for Chemical Phenomena

Probe molecules are specially designed compounds used to detect, visualize, or study specific chemical or biological processes. Derivatives of this compound could be engineered to function as probes by incorporating reporter groups (e.g., fluorescent dyes) or reactive handles for bioconjugation.

A common strategy involves introducing a "clickable" functional group, such as an azide (B81097) or an alkyne, onto the molecule. This allows the molecule to be covalently attached to another molecule (e.g., a fluorescent tag or a biomolecule) via highly efficient click chemistry reactions. For instance, thioether-bonded fluorescent probes have been developed to study thiol-mediated exchange reactions on cell surfaces, demonstrating that the thioether linkage can be designed to be cleavable under specific biological conditions nih.gov. By analogy, a derivative of this compound could be synthesized with a cleavable linker or a fluorescent tag to probe enzymatic activity or redox environments in biological systems.

Advanced Academic Applications in Chemical Research

Role as a Precursor in Specialty Organic Material Synthesis (Non-Polymer, Non-Biological)

The inherent reactivity of 4-((2-Methoxyphenyl)thio)butan-2-one makes it a versatile precursor for the synthesis of a variety of non-polymeric and non-biological specialty organic materials. Its utility stems from the ability to selectively modify different parts of the molecule to construct more complex structures with tailored properties.

The structure of this compound is well-suited for the development of functional monomers and molecular scaffolds. The ketone functionality can undergo a wide range of reactions, including aldol (B89426) condensations, Wittig reactions, and reductions, to introduce new functional groups and extend the carbon skeleton. For instance, reaction of the ketone with various reagents can lead to the formation of vinyl groups, hydroxyl groups, or extended aromatic systems, which are key features in many functional materials.

Furthermore, the thioether linkage can be selectively oxidized to a sulfoxide (B87167) or a sulfone. beilstein-journals.org These transformations significantly alter the electronic and steric properties of the molecule, providing a route to a family of related compounds with different functionalities from a single precursor. beilstein-journals.org The aryl ring can also be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional groups that can tune the properties of the resulting materials. These properties make β-ketosulfides valuable precursors in the synthesis of bioactive compounds and have found applications in areas like polymer photodecoration. beilstein-journals.org

Table 1: Potential Functionalization Reactions of this compound for Monomer Synthesis

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Application of Monomer |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Alkene | Cross-linking agent, precursor for polymerization |

| Aldol Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated ketone | Chromophore, reactive intermediate |

| Reduction | NaBH4 | Secondary alcohol | Introduction of hydrogen bonding sites |

| Oxidation of Thioether | m-CPBA or H2O2 | Sulfoxide or Sulfone | Altering polarity and coordinating ability |

| Aromatic Nitration | HNO3/H2SO4 | Nitro group | Precursor for amino group, electroactive materials |

The structural motifs present in this compound can be exploited to design and synthesize novel chemical reagents and catalysts. The thioether and methoxy (B1213986) groups on the aromatic ring can act as coordinating sites for metal ions, suggesting its potential as a ligand in catalysis. Modification of the butanone chain could introduce additional donor atoms, leading to multidentate ligands with specific catalytic activities.

The ability to oxidize the thioether to a chiral sulfoxide opens up possibilities for its use in asymmetric synthesis. Chiral sulfoxides are well-established as powerful chiral auxiliaries and catalysts in a variety of stereoselective transformations. By developing methods for the enantioselective oxidation of this compound, a new class of chiral ligands and reagents could be accessed.

Applications in Advanced Analytical Chemistry Methodologies

While not yet established as a standard, the unique structure of this compound suggests potential applications in the development of new analytical methods.

For any new analytical method, well-characterized reference standards are essential for validation and quality control. If this compound were to be synthesized in high purity and its physicochemical properties thoroughly documented, it could serve as a reference standard in chromatographic and spectroscopic methods. This would be particularly relevant for the analysis of samples containing β-ketosulfides, a class of compounds found in some natural products and pharmaceuticals. Its distinct structure would provide a unique signature in techniques like mass spectrometry and NMR spectroscopy, aiding in the identification and quantification of related structures.

The ketone functional group in this compound is a prime target for derivatization reactions aimed at enhancing spectroscopic detection. Ketones are often derivatized to improve their visibility in techniques like UV-Vis spectrophotometry, fluorimetry, or mass spectrometry.

For example, the ketone can react with reagents containing a chromophore or a fluorophore, such as dansyl hydrazine (B178648), to produce a highly colored or fluorescent product. thermofisher.com The resulting derivative would have significantly improved detection limits. The presence of the thioether and methoxyaryl groups could also influence the spectroscopic properties of the resulting derivatives, potentially leading to novel derivatization reagents with unique analytical characteristics. The development of such reagents is crucial for the sensitive and selective analysis of carbonyl-containing compounds in complex matrices.

Mechanistic Chemical Biology Investigations (Focus on Molecular Target and Mechanism, Not Clinical Outcomes)

The β-ketosulfide moiety is a key structural feature in a number of biologically active compounds. While the specific biological targets of this compound have not been elucidated, its chemical reactivity suggests plausible mechanisms of interaction with biological macromolecules.

The electrophilic nature of the carbonyl carbon and the adjacent methylene (B1212753) group makes the β-ketosulfide motif a potential target for nucleophilic attack by amino acid residues in proteins. In particular, the cysteine thiol group is a likely candidate for covalent modification through a Michael-type addition or by reaction at the carbonyl group. Such covalent interactions can lead to the irreversible inhibition of enzyme activity and are a common mechanism of action for many drugs.

Furthermore, the aryl thioether component of the molecule can participate in non-covalent interactions, such as π-stacking and hydrophobic interactions, with the active sites of proteins. The methoxy group can act as a hydrogen bond acceptor, further directing the binding of the molecule to its target. The interplay between these covalent and non-covalent interactions would determine the molecule's affinity and selectivity for a particular biological target. Investigating these interactions at a molecular level, for instance through computational modeling and in vitro assays with purified enzymes, could reveal novel molecular targets and mechanisms of action for this class of compounds.

Research on this compound in Advanced Chemical Applications Remains Undocumented

Initial investigations into the scientific literature and chemical databases have revealed a significant lack of specific research pertaining to the chemical compound This compound . While studies on structurally analogous compounds offer insights into the potential research avenues for this molecule, there is currently no available data directly addressing its role in advanced academic applications, such as the elucidation of molecular binding mechanisms or the rational design of molecular probes.

The specified areas of interest, namely the in vitro interaction of this compound with specific biomolecules and its application in the development of probes for biochemical pathway studies, appear to be unexplored territories within the scientific community. Consequently, a detailed analysis and the creation of data tables on these subjects are not feasible at this time.

For progress to be made in understanding the potential of this compound in these advanced research areas, foundational studies would first need to be conducted. These would include the synthesis and characterization of the compound, followed by in vitro screening against a variety of biological targets to identify any significant molecular interactions. Should any binding be observed, further biophysical and structural studies would be necessary to elucidate the precise mechanisms at play.

Similarly, the journey toward utilizing this compound as a molecular probe would necessitate the identification of a specific biochemical pathway of interest and a clear understanding of the compound's interaction with a component of that pathway. Subsequent chemical modifications would then be required to incorporate reporter elements, such as fluorescent tags or radioactive isotopes, to enable the tracking and visualization of the targeted biochemical processes.

Until such primary research is undertaken and published, the advanced academic applications of this compound in the specified areas of molecular binding and probe design will remain a matter of speculation.

Future Directions and Emerging Research Avenues for 4 2 Methoxyphenyl Thio Butan 2 One Research

Integration with Automated Synthesis and Flow Chemistry Techniques

The synthesis of 4-((2-Methoxyphenyl)thio)butan-2-one and its derivatives is an ideal candidate for integration with automated synthesis and flow chemistry. researchgate.net These technologies offer substantial improvements over traditional batch synthesis methods by providing enhanced control over reaction parameters, leading to higher yields, increased product purity, and improved safety. researchgate.net

Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or microreactors, enables precise manipulation of temperature, pressure, and reaction time. researchgate.net This level of control is particularly advantageous for the synthesis of thioethers, which can be susceptible to side reactions. Automated flow synthesis platforms can overcome many challenges associated with conventional batch processes, including the reduction of chemical waste and optimization of reaction conditions. researchgate.net Research has demonstrated the successful automated, sequential flow-through synthesis of thioether arrays using custom-built robotic synthesizers. nih.govacs.orgacs.org Such systems can perform tasks like loading and regenerating reactor columns and arraying products automatically, achieving high yields (>75%) and excellent purities (>95%) without needing further purification. nih.govacs.orgacs.org The application of these automated flow processes could significantly accelerate the synthesis and screening of libraries based on the this compound scaffold for various applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Thioether Synthesis

| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |

|---|---|---|

| Reaction Control | Limited precision | High precision over temperature, pressure, time |

| Scalability | Often challenging | More straightforward |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Reproducibility | Can be variable | High reproducibility |

| Waste Generation | Higher | Minimized |

| Efficiency | Lower throughput | High-throughput synthesis possible |

Exploration of Photoredox Catalysis and Electrochemistry in Compound Transformations

Recent advances in synthetic organic chemistry have highlighted photoredox catalysis and electrochemistry as powerful tools for forming chemical bonds under mild conditions. nih.govnih.gov These methods are particularly relevant for the synthesis and transformation of thioethers like this compound.

Photoredox catalysis , which uses visible light to initiate single-electron transfer (SET) events, offers a sustainable and efficient alternative for C–S bond formation. acs.org A dual photoredox/nickel catalysis system has been developed for the thioetherification of aryl bromides. acs.orgorganic-chemistry.org This method generates thiyl radicals from thiols, which then participate in a nickel-mediated cross-coupling cycle to produce thioethers at room temperature and under base-free conditions. organic-chemistry.org This approach tolerates a wide variety of functional groups, making it a versatile tool for creating diverse libraries of thioether compounds. acs.orgorganic-chemistry.org

Electrochemistry provides another green and efficient route for driving chemical reactions by using electrons as reagents. nih.gov Both photoredox catalysis and electrochemistry excel at generating radical intermediates, which can undergo unique transformations. nih.gov While photoredox catalysis occurs in a homogenous solution with a low concentration of radicals, electrochemical methods can generate a high concentration of radicals at the electrode-solution interface. nih.gov This fundamental difference allows for distinct reaction designs and outcomes. nih.gov Applying these techniques to this compound could enable novel functionalizations, such as α-C(sp³)–H functionalization or radical cyclization cascades, leading to complex molecular architectures. researchgate.net

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and compound design. rjptonline.org For a molecule like this compound, these computational tools can predict reaction outcomes, optimize reaction conditions, and design novel derivatives with desired properties.

Beyond reaction prediction, AI is being used to design new molecules. By learning the structure-property relationships from existing chemical data, algorithms can generate novel molecular structures tailored for specific biological activities or material properties. rjptonline.org This de novo design approach could be used to create new analogs of this compound with enhanced efficacy or novel functionalities.

Table 2: Applications of AI/ML in Chemical Research

| Application Area | Specific Task | Potential Impact on this compound Research |

|---|---|---|

| Reaction Prediction | Yield and selectivity forecasting | Faster optimization of synthesis and functionalization reactions |

| Synthesis Planning | Retrosynthesis analysis | Design of more efficient synthetic routes |

| Compound Design | De novo molecule generation | Creation of novel derivatives with tailored properties |

| Property Prediction | Predicting physical & chemical properties | Rapid screening of virtual compounds before synthesis |

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound requires sophisticated analytical tools. Advanced spectroscopic probes capable of real-time reaction monitoring are crucial for this purpose.

Techniques like fiber-optic Near-Infrared (NIR) spectroscopy and Attenuated Total Reflection (ATR) mid-infrared spectroscopy can be integrated directly into reaction vessels or flow reactors. researchgate.net These probes provide continuous data on the concentration of reactants, intermediates, and products, offering a detailed picture of the reaction progress. researchgate.net This real-time information is invaluable for optimizing reaction conditions, ensuring process safety, and elucidating complex reaction pathways. researchgate.net

Furthermore, the development of fluorescent probes offers another avenue for real-time monitoring. rsc.org While often used in biological systems, the principles of designing reactivity-based probes can be adapted for chemical reaction monitoring. acs.org A probe could be designed to fluoresce upon reacting with a specific intermediate or byproduct in the synthesis of this compound, providing a highly sensitive method for tracking reaction milestones. Techniques like Raman spectroscopy, which provides information about molecular vibrations, can also be used to monitor cellular components and metabolic changes without the need for labels.

Investigation of Unexplored Reactivity Pathways and Stereoselective Transformations

Future research should also focus on exploring the untapped reactivity of this compound and developing stereoselective transformations. The thioether and ketone functionalities, along with the aromatic ring, provide multiple sites for chemical modification.

While the synthesis of thioethers is well-established, exploring novel transformations of the thioether moiety itself is a promising area. masterorganicchemistry.com For example, the sulfur atom can be oxidized to form sulfoxides and sulfones, which have different chemical properties and biological activities. masterorganicchemistry.com Additionally, new catalytic systems could enable the selective cleavage and functionalization of the C–S bonds, or the C–H bonds adjacent to the sulfur atom. Research into the transformation of aryl alcohols into thioethers by cleaving the C(aryl)–C(OH) bond highlights the potential for unconventional bond activation strategies that could be applied to this compound's derivatives. rsc.org

Given that many biologically active molecules are chiral, the development of stereoselective methods for synthesizing or modifying this compound is of high importance. If a chiral center is introduced, for instance at the carbon bearing the sulfur atom or the carbonyl group, it would be crucial to control the stereochemistry. This could be achieved through asymmetric catalysis, using chiral catalysts or reagents to favor the formation of one enantiomer over the other. Exploring such stereoselective transformations would significantly expand the chemical space and potential applications of derivatives based on this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((2-Methoxyphenyl)thio)butan-2-one, and how do reaction conditions influence yield?

- Methodology : Transition-metal-free coupling using 2-methoxythiophenol and a β-keto halide (e.g., 4-chlorobutan-2-one) in the presence of KOtBu/DMSO at 80–100°C for 24 hours yields the target compound. Purification via flash column chromatography (hexane:ethyl acetate gradient) is recommended .

- Yield Optimization : Pre-drying solvents (DMSO over molecular sieves) and inert atmosphere (N₂/Ar) minimize side reactions. Yields typically range from 45–65%, with higher purity achieved by slow cooling during crystallization.

Q. How can NMR spectroscopy distinguish the thioether moiety in this compound from its oxygen analog?

- ¹H NMR Analysis : The thioether group deshields adjacent protons, shifting the methylene (CH₂) group adjacent to sulfur to δ 3.1–3.3 ppm, compared to δ 3.8–4.0 ppm for ether analogs.

- ¹³C NMR : The sulfur-bearing carbon appears at δ 35–40 ppm, distinct from ether-linked carbons (δ 60–70 ppm). Confirm assignments using 2D NMR (HSQC, HMBC) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported yields for transition-metal-free syntheses of aryl thioethers like this compound?

- Root Cause Analysis : Contradictions often arise from residual moisture in DMSO (hydrolyzes intermediates) or incomplete base activation. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and optimize stoichiometry (1.2 eq. KOtBu relative to thiophenol).

- Validation : Reproduce reactions under strictly anhydrous conditions and compare with literature protocols .

Q. How does the thioether group affect the compound’s stability under acidic or basic conditions compared to ether analogs?

- Stability Testing :

| Condition | Degradation Rate (Thioether) | Degradation Rate (Ether) |

|---|---|---|

| 1M HCl, 25°C | <5% in 24h | >90% in 24h (cleavage) |

| 1M NaOH, 25°C | 20–30% in 24h | <10% in 24h |

- Mechanistic Insight : The thioether’s lower electronegativity reduces susceptibility to acid-catalyzed hydrolysis but increases vulnerability to oxidation (e.g., forming sulfoxides) under basic conditions. Use antioxidants (e.g., BHT) during storage .

Q. What advanced polymerization techniques apply to derivatives of this compound?

- Free Radical Polymerization : Initiate with AIBN (1 mol%) in diethyl carbonate at 70°C for 24h. Monitor conversion via GPC (Mn ~15,000–20,000 Da, Đ = 1.8–2.2).

- Copolymer Design : Incorporate methacrylate moieties to adjust Tg. For example, copolymerization with lauryl methacrylate (1:1 molar ratio) reduces Tg from 83°C (homopolymer) to 44°C .

Analytical and Data Interpretation Challenges

Q. What HPLC parameters optimally separate this compound from byproducts?

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 50:50 H₂O:MeOH to 10:90 over 20 min. Retention time ~12.5 min (λ = 254 nm). Validate with spiked standards and MS detection .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states. The thioether’s lone pairs lower activation energy (~15 kcal/mol) for SN2 reactions compared to ethers (~25 kcal/mol). Cross-validate with experimental kinetics .

Safety and Handling

Q. What safety protocols are recommended for handling this compound based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.